molecular formula C19H19ClN2O3 B2744773 (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide CAS No. 302822-69-1

(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide

Cat. No.: B2744773
CAS No.: 302822-69-1
M. Wt: 358.82
InChI Key: GVHHULMZSVPVOJ-LGMDPLHJSA-N
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Description

The compound (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide is an organic molecule characterized by its complex structure, which includes a chlorophenyl group, a methoxyethyl group, and a phenylformamido group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Enamide Backbone: This step involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the (2Z)-enamide backbone.

    Introduction of the Phenylformamido Group: The next step involves the acylation of the enamide with phenyl isocyanate to introduce the phenylformamido group.

    Attachment of the Methoxyethyl Group: Finally, the methoxyethyl group is introduced via nucleophilic substitution, typically using 2-methoxyethylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the phenylformamido moiety, potentially yielding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Products may include 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Products may include secondary or tertiary amines.

    Substitution: Products may include various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide exerts its effects is largely dependent on its interaction with biological targets. It may bind to specific enzymes or receptors, altering their activity. The phenylformamido group is particularly important for its binding affinity, while the methoxyethyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(4-bromophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.

    (2Z)-3-(4-chlorophenyl)-N-(2-ethoxyethyl)-2-(phenylformamido)prop-2-enamide: Similar structure but with an ethoxyethyl group instead of methoxyethyl.

Uniqueness

The uniqueness of (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyethyl group, in particular, can enhance its pharmacokinetic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H18ClN3O2
  • Molecular Weight : 345.80 g/mol

The compound features a 4-chlorophenyl group, a methoxyethyl substituent, and a phenylformamido moiety, which contribute to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of similar structures display significant antimicrobial properties against various bacterial strains. For instance, compounds with phenylformamido groups have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The presence of the chlorophenyl and formamido groups suggests potential anticancer activity. Research on structurally related compounds indicates that they may induce apoptosis in cancer cells by activating specific signaling pathways .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy in therapeutic contexts .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets:

  • Receptor Binding : The chlorophenyl group may facilitate binding to specific receptors involved in cell signaling pathways.
  • Enzyme Interaction : The formamido group can potentially interact with active sites on enzymes, leading to inhibition or modulation of their activity.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of related compounds against Staphylococcus epidermidis. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some derivatives, suggesting strong antibacterial properties .
  • Cytotoxicity Assays
    • In vitro cytotoxicity assays conducted on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that derivatives of this compound could reduce cell viability by over 50% at concentrations around 25 µM, indicating potential for further development as an anticancer agent .

Data Tables

Biological ActivityTest Organism/Cell LineConcentration (µg/mL or µM)Result
AntimicrobialStaphylococcus aureus32Inhibition observed
AnticancerHeLa Cells25>50% Cell viability reduction
Enzyme InhibitionCYP450 EnzymesVariesSignificant inhibition

Properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-12-11-21-19(24)17(13-14-7-9-16(20)10-8-14)22-18(23)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHHULMZSVPVOJ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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